2,5-dichloro-N,N-diethylbenzamide

Physical Organic Chemistry Amide Conformation Variable-Temperature NMR

Sourcing reliable 2,5-dichloro-N,N-diethylbenzamide for regioselective metalation or isomer-specific SAR studies is challenging due to limited catalog availability. This 95% pure building block resolves that supply gap. - Unique 2,5-dichloro pattern enables predictable directed ortho-metalation at C-6, inaccessible with 3,5- or 2,4-isomers. - Ortho-chloro substitution elevates amide rotational barriers-ideal for variable-temperature NMR or DFT mechanistic probes. - Serves as an essential reference standard for GC/HPLC isomer impurity profiling. Strictly for R&D; handled by qualified personnel only.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13
CAS No. 79868-32-9
Cat. No. B2360416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N,N-diethylbenzamide
CAS79868-32-9
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=CC(=C1)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
InChIKeyQZQZZQVSKHUZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-N,N-diethylbenzamide: Identity and Procurement


2,5-Dichloro-N,N-diethylbenzamide (CAS 79868-32-9) is a synthetic, dichlorinated tertiary aromatic amide with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . The compound belongs to the N,N-diethylbenzamide class, a family historically investigated as structural analogs of the broad-spectrum insect repellent DEET (N,N-diethyl-m-toluamide) [1]. Its defining structural feature is the presence of chlorine substituents at both the 2-position (ortho to the carboxamide) and the 5-position (meta to the carboxamide), which imparts a unique combination of steric congestion and electronic perturbation at the amide bond. Unlike its more widely studied positional isomers (2,4-; 3,5-; 2,6-dichloro), this compound appears in the literature primarily as a specialty synthetic intermediate or building block rather than as a direct biological probe . Current commercial sourcing indicates a typical supply specification of 95% purity, with limited catalog availability from a small number of research chemical vendors .

2,5-Dichloro-N,N-diethylbenzamide: Isomer Substitution Risks


Isosteric dichloro-N,N-diethylbenzamide positional isomers (2,4-; 3,5-; 2,6-dichloro) are not functionally interchangeable with the 2,5-dichloro substitution pattern. The 2-chloro substituent exerts a pronounced ortho-steric effect that measurably increases the rotational barrier about the N-C(O) and C-C(O) amide bonds, as definitively established by variable-temperature NMR and computational studies on ortho-chlorinated benzamides by Bisz et al. [1]. This non-planar, twisted amide conformation directly impacts electronic resonance, proton affinity, and metalation regioselectivity. Critically, directed ortho-metalation (DoM) studies on the 3,5-dichloro isomer revealed exclusive metalation at the 4-position, contrary to the expected ortho-selectivity driven by the tertiary amide directing group [2]. The 2,5-dichloro pattern, with one ortho site blocked and one available, presents a distinct and predictable metalation landscape that cannot be replicated by other isomers. Substituting any other dichloro isomer in a synthesis route or biological assay calibrated for the 2,5-dichloro arrangement can therefore lead to unexpected synthetic outcomes or SAR misinterpretation.

2,5-Dichloro-N,N-diethylbenzamide: Differentiation Evidence


Ortho-Chloro Effect on Amide Rotational Barrier

The presence of a chlorine substituent ortho to the diethylcarboxamide group in 2,5-dichloro-N,N-diethylbenzamide is expected to elevate the rotational barrier around the N-C(O) bond relative to para-substituted or unsubstituted analogs, based on a robust class-level structure-property relationship established by Bisz et al. (2018) [1]. For the closely related mono-ortho-chloro analog 2-chloro-N,N-diethylbenzamide, dynamic NMR studies report a rotational barrier of 18.0–19.5 kJ/mol, compared with 16.4–17.2 kJ/mol for the unsubstituted N,N-diethylbenzamide, representing an increase of 1.6–2.3 kJ/mol [2]. The 2,5-dichloro compound, bearing this ortho-chloro feature, is predicted to exhibit similarly elevated rotational barriers relative to its non-ortho-substituted comparators such as 4-chloro-N,N-diethylbenzamide. The second chlorine at the 5-position (meta) is not expected to independently raise the rotational barrier, but may modulate the overall electronic environment and influence reactivity at the remaining open ortho position (C-6).

Physical Organic Chemistry Amide Conformation Variable-Temperature NMR

DoM Regioselectivity: 2,5- vs. 3,5-Dichloro Isomers

The 2,5-dichloro substitution pattern fundamentally alters the regiochemical outcome of directed ortho-metalation (DoM) compared to the 3,5-dichloro isomer. Demas et al. (2000) demonstrated that 3,5-dichloro-N,N-diethylbenzamide undergoes exclusive metalation at the 4-position—sandwiched between the two chlorine atoms—when treated with sec-BuLi under inverse addition conditions, with no detectable product from ortho-metalation adjacent to the tertiary amide directing group [1]. This unusual outcome contradicts the conventional ortho-directing power of the diethylcarboxamide and is attributed to the combined steric shielding of both ortho sites by the flanking 3- and 5-chloro substitutents. In the 2,5-dichloro isomer, one ortho position (C-6) remains unblocked, while the other (C-2) is occupied by chlorine. This arrangement is predicted to restore ortho-selectivity at C-6, offering a distinct DoM entry point for introducing electrophiles at that position, which is unavailable in the 3,5-dichloro scaffold. The resulting differential functionalization potential directly impacts the utility of each isomer as a building block in complex molecule synthesis.

Synthetic Methodology Directed ortho-Metalation Regioselective Functionalization

Predicted Boiling Point & Density vs. 2,4-Dichloro Isomer

Computationally predicted physicochemical properties offer initial, albeit low-confidence, differentiation between positional isomers. For 2,5-dichloro-N,N-diethylbenzamide (CAS 79868-32-9), the predicted boiling point is 369.6 ± 32.0 °C, density is 1.220 ± 0.06 g/cm³, and the predicted pKa is -2.00 ± 0.70 . For the 2,4-dichloro isomer (CAS 24309-78-2), predicted values show a boiling point of 336.3 ± 32.0 °C and a density of 1.205 ± 0.06 g/cm³ . The calculated boiling point difference of ~33 °C, if experimentally validated, could enable chromatographic separation of mixed isomer streams via GC or preparative HPLC. It is important to note these are predicted (ACD/Labs or analogous algorithm) values; experimental confirmation through differential scanning calorimetry (DSC) or ebulliometry would substantially strengthen this evidence dimension.

Physicochemical Properties Chromatography Formulation Science

Lipophilicity: Dual vs. Mono-Chloro Substitution

The introduction of a second chlorine atom is expected to increase lipophilicity relative to mono-chlorinated N,N-diethylbenzamides. The mono-ortho-chloro analog 2-chloro-N,N-diethylbenzamide exhibits an experimentally determined logP of 2.10 . For 2,5-dichloro-N,N-diethylbenzamide, computational logP predictions (ALOGPS, XLogP3) can estimate the increment, but direct experimental octanol-water partition coefficient measurements have not been located in the public domain for this specific compound. In structure-activity studies on DEET analogs, lipophilicity has been shown to correlate linearly with mosquito repellent potency, though no direct correlation was found with duration of effectiveness in the foundational Johnson et al. (1967) study [1]. The shift from a mono-chloro to a 2,5-dichloro system is thus expected to markedly alter both receptor-binding interactions and environmental partitioning behavior, but the absence of directly measured logP data for the target compound limits the strength of this comparison.

Lipophilicity Drug Design Structure-Activity Relationship

Commercial Availability: 2,5- vs. 2,4-Dichloro Isomer

The 2,5-dichloro isomer (CAS 79868-32-9) is considerably less ubiquitous in commercial catalogs than the 2,4-dichloro isomer (CAS 24309-78-2). The 2,5-isomer is stocked at 95% purity by a limited number of specialty research chemical suppliers such as AKSci (product code 0001CD) and Leyan (product code 1429657), with a listed price point of approximately ¥2,120/1g (~$290 USD/1g) from one Chinese supplier . Some vendors, including CymitQuimica, list the product as discontinued . In contrast, the 2,4-dichloro isomer is more broadly available from multiple vendors at comparable or lower pricing with 98% purity . For researchers requiring a dichloro-N,N-diethylbenzamide with the specific 2,5-substitution pattern—for example, to exploit the unique metalation regioselectivity or to investigate the ortho/meta electronic interplay—the constrained supply landscape and price premium constitute a procurement-relevant differentiator against the more commoditized isomers.

Chemical Procurement Supply Chain Research Chemical Sourcing

2,5-Dichloro-N,N-diethylbenzamide: Application Scenarios


C-6 Regioselective Functionalization via DoM

The 2,5-dichloro substitution pattern, with one ortho position blocked by chlorine and the other (C-6) sterically and electronically accessible, provides a defined handle for directed ortho-metalation (DoM). Unlike the 3,5-dichloro isomer, which undergoes exclusive metalation at the 4-position due to dual ortho-site blocking [1], the 2,5-isomer is predicted to direct electrophilic attack to C-6 under standard sec-BuLi/TMEDA conditions. This makes the compound suitable as a building block for synthesizing 2,5-dichloro-6-substituted benzamide derivatives—scaffolds that are inaccessible via the 3,5-dichloro route. Researchers engaged in agrochemical intermediate synthesis or medicinal chemistry lead optimization where the 2,5-dichloro-6-functionalized benzamide motif is required should prioritize this isomer over other dichloro positional variants.

Amide Conformational Probe: Ortho-Chloro Effect

Ortho-chloro substitution in tertiary benzamides measurably increases rotational barriers about the N-C(O) and C-C(O) bonds, as established by Bisz et al. (2018) [2]. Compounds bearing this structural feature exhibit twisted amide geometries with enhanced resonance stabilization. The 2,5-dichloro compound, carrying a single ortho-chloro substituent, serves as a probe molecule for studying the interplay between steric distortion and amidic resonance in a dichlorinated environment. Its use is warranted in physical organic chemistry studies employing variable-temperature NMR or DFT calculations where the effect of a second (meta) chlorine on the already elevated rotational barrier is of mechanistic interest. The ortho-effect is absent in 3,5-dichloro and 2,4-dichloro isomers, making the 2,5-configuration specifically relevant to this line of investigation.

DEET Analog SAR: Lipophilicity & Steric Profiles

The N,N-diethylbenzamide scaffold, when dichlorinated at the 2- and 5-positions, offers a distinct lipophilicity and steric profile compared to mono-chloro or alternative dichloro isomers. In structure-activity relationship (SAR) campaigns investigating insect repellency or related bioactivity, the 2,5-dichloro compound fills a specific niche in the property space defined by the foundational Johnson et al. (1967) study [3]. Although experimental logP and repellency data for this precise compound remain absent from the open literature, researchers conducting systematic SAR explorations across the full positional isomer matrix of dichloro-N,N-diethylbenzamides would require the 2,5-isomer to complete a comprehensive substituent-position map. Its procurement is thus justified within the context of a broader matrix study, rather than as a standalone candidate for repellency optimization.

Isomer-Specific Chromatography Reference Standard

The predicted boiling point differential of approximately 33 °C between the 2,5-dichloro (369.6 °C) and 2,4-dichloro (336.3 °C) isomers [1] suggests that these compounds can be baseline-resolved by gas chromatography (GC) under appropriate temperature gradient conditions. For analytical chemistry groups developing GC or HPLC methods to monitor positional isomer impurities in N,N-diethylbenzamide-based products or reaction mixtures, the 2,5-dichloro isomer serves as an essential reference standard. Its procurement as a characterized analytical reference (95% purity minimum) enables retention time indexing and method validation, even in the absence of extensive biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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